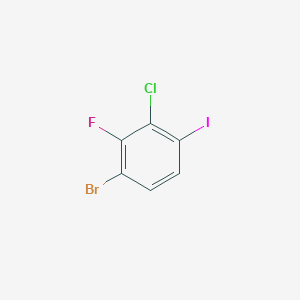

4-Bromo-2-chloro-3-fluoroiodobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-2-chloro-3-fluoroiodobenzene, also known as 2-chloro-1-fluoro-4-iodobenzene [IUPAC name], is a polyhalobenzene . It is a pyrrole with a carbazole ring system .

Synthesis Analysis

This compound is synthesized by the reaction of iodobenzene and chloroform, followed by the addition of ammonium chloride . The iodide and bromide functional groups are preferred in metal-catalysed cross-coupling reactions .Molecular Structure Analysis

The molecular formula of 4-Bromo-2-chloro-3-fluoroiodobenzene is C6H2BrClFI . It has a molecular weight of 335.34 .Chemical Reactions Analysis

The fluoride group in this compound is favorable for nucleophilic aromatic substitution, i.e., nucleophilic displacement of the fluorine atom with the amine derivative, creating a substituted aryl amine bond . It also participates in the synthesis of 3-carboxythiophene analogs .Physical And Chemical Properties Analysis

4-Bromo-2-chloro-3-fluoroiodobenzene has unique chemical and physical properties, including its ability to form stable complexes with other molecules, its high solubility in organic solvents, and its low toxicity. It has a molecular weight of 335.34 .Aplicaciones Científicas De Investigación

Electrochemical Fluorination

- Electrochemical Fluorination in Halobenzenes : A study examined the electrochemical fluorination of various halobenzenes, including chloro-, bromo-, and fluorobenzene compounds. This process involves cathodic dehalogeno-defluorination and anodic oxidation, producing various halogenated and fluorinated compounds (Horio et al., 1996).

Synthesis of Radiochemicals

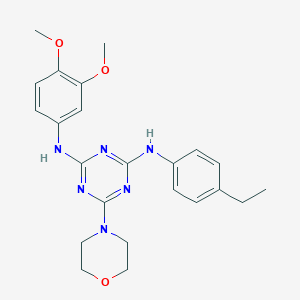

- One-Step Preparation of Fluorine-18 Labelled Synthons : Research on the preparation of fluorine-18 labelled compounds, including fluorobromo- and fluoroiodobenzene, used as precursors in organometallic nucleophilic reagents. This research is significant for medical imaging and diagnostics (Gail & Coenen, 1994).

Vibrational Spectra Analysis

- Vibrational Spectra in Halobenzene Cations : A study focused on the vibrational spectra of halobenzene cations, including fluoro-, chloro-, bromo-, and iodobenzene, to understand their electronic states and ionization energies. This is vital in spectroscopy and molecular physics (Kwon, Kim & Kim, 2002).

Photoreactions and Chemical Interactions

- Photoreactions with Cyclopentene : The photoreactions of various halobenzenes, including chloro-, bromo-, and iodobenzene, with cyclopentene were studied, showing different reaction patterns. Such studies are crucial in understanding chemical interactions under light exposure (Bryce-smith, Dadson & Gilbert, 1980).

Electrolyte Additives in Batteries

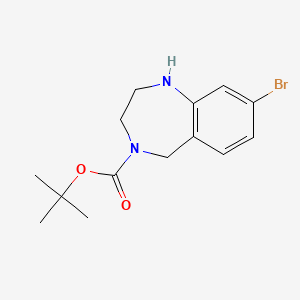

- Use as Electrolyte Additives in Lithium-Ion Batteries : A novel bi-functional electrolyte additive for lithium-ion batteries was studied using compounds like 4-bromo-2-fluoromethoxybenzene. The additive improved overcharge protection and fire retardancy in batteries, demonstrating the chemical's potential in energy storage technology (Zhang, 2014).

Mecanismo De Acción

Target of Action

4-Bromo-2-chloro-3-fluoroiodobenzene is a multi-halogenated benzene derivative . It serves as a molecular scaffold due to its three distinct substituents

Mode of Action

The fluoride group in 4-Bromo-2-chloro-3-fluoroiodobenzene is favorable for nucleophilic aromatic substitution, i.e., nucleophilic displacement of the fluorine atom with the amine derivative, creating a substituted aryl amine bond . The iodide and bromide functional groups are preferred in metal-catalyzed cross-coupling reactions .

Biochemical Pathways

Pharmacokinetics

Its molecular weight is 33534 g/mol , which could influence its pharmacokinetic properties.

Result of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-chloro-3-fluoroiodobenzene. For instance, it should be used in a well-ventilated area to avoid personal contact, including inhalation . It is also light-sensitive , indicating that exposure to light could affect its stability and efficacy.

Safety and Hazards

Propiedades

IUPAC Name |

1-bromo-3-chloro-2-fluoro-4-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-3-1-2-4(10)5(8)6(3)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDCMTZSIZCQSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)F)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chloro-3-fluoroiodobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-3-pentyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2409263.png)

![N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2409264.png)

![2-phenoxy-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide](/img/structure/B2409268.png)

![2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2409279.png)

![1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2409283.png)

![N~3~-(3-bromobenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2409285.png)